molecular formula C10H10F4N2O5 B14117170 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B14117170
M. Wt: 314.19 g/mol
InChI Key: AUQTYCCNIXYBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated pyrimidine nucleoside analog characterized by a tetrahydropyrimidine-2,4-dione core linked to a modified oxolane (tetrahydrofuran) ring. Key structural features include:

  • Oxolane substituents: A 4-fluoro group, 3-hydroxy group, and hydroxymethyl moiety at the 5-position of the oxolane ring.
  • Pyrimidine modifications: A trifluoromethyl (-CF₃) group at the 5-position of the pyrimidine-dione scaffold. The stereochemistry (2R,3S,4S,5R) is critical for biological activity, as minor deviations can alter binding to enzymatic targets such as polymerases or kinases .

Properties

Molecular Formula

C10H10F4N2O5

Molecular Weight

314.19 g/mol

IUPAC Name

1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H10F4N2O5/c11-5-4(2-17)21-8(6(5)18)16-1-3(10(12,13)14)7(19)15-9(16)20/h1,4-6,8,17-18H,2H2,(H,15,19,20)

InChI Key

AUQTYCCNIXYBDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material and Initial Protection

D-Ribose is commonly employed as the starting material due to its inherent stereochemical configuration. The 2- and 3-hydroxyl groups are protected as benzyl ethers, while the 5-hydroxyl is masked as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent fluorination.

Reaction Conditions :

  • Protecting Agents : Benzyl bromide, TBS-Cl
  • Base : Imidazole
  • Solvent : Dimethylformamide (DMF)
  • Yield : 85–90%

Selective Fluorination at C4

Fluorination at the 4-position is achieved using diethylaminosulfur trifluoride (DAST) under anhydrous conditions. The TBS group at C5 ensures regioselectivity, while the benzyl groups stabilize the intermediate oxocarbenium ion.

Key Parameters :

  • Temperature : −78°C → 0°C (gradient)
  • Reaction Time : 6–8 hours
  • Yield : 70–75%

Deprotection and Hydroxymethyl Retention

Sequential hydrogenolysis (H₂/Pd-C) removes benzyl groups, while aqueous HF cleaves the TBS ether, yielding the 4-fluoro-5-hydroxymethyl ribofuranose intermediate.

Construction of the Trifluoromethyl-Substituted Tetrahydropyrimidine-2,4-Dione Core

The pyrimidine ring is assembled via a modified Biginelli condensation, optimized for trifluoromethyl incorporation.

Substrate Preparation

Ethyl trifluororoacetate and urea derivatives serve as precursors. The trifluoromethyl group is introduced via nucleophilic addition using trimethyl(trifluoromethyl)silane (TMSCF₃).

Reaction Scheme :

  • Condensation : Urea + β-keto ester → Dihydropyrimidinone
  • Trifluoromethylation : TMSCF₃, CuI catalysis

Optimized Conditions :

  • Catalyst : CuI (10 mol%)
  • Solvent : Acetonitrile
  • Temperature : 80°C
  • Yield : 60–65%

Oxidation to Tetrahydropyrimidine-2,4-Dione

The dihydropyrimidinone intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA) to yield the 2,4-dione structure.

Critical Parameters :

  • Oxidant : mCPBA (2 equiv)
  • Solvent : Dichloromethane
  • Reaction Time : 12 hours
  • Yield : 85–90%

Glycosylation: Coupling the Sugar and Pyrimidine Moieties

The glycosylation step establishes the β-N-glycosidic bond between the ribofuranose and pyrimidine-dione.

Vorbrüggen Glycosylation

The ribofuranose is activated as a bromo derivative (C1 bromide), while the pyrimidine nitrogen is silylated using hexamethyldisilazane (HMDS).

Reaction Protocol :

  • Silylating Agent : HMDS (3 equiv)
  • Glycosyl Donor : 1-Bromo-ribofuranose
  • Catalyst : Trimethylsilyl triflate (TMSOTf)
  • Solvent : Anhydrous dichloroethane
  • Temperature : 60°C
  • Yield : 50–55%

Stereochemical Control

The β-configuration at the anomeric center (C1) is ensured by neighboring-group participation from the C2 fluorine, which directs nucleophilic attack to the opposite face.

Final Deprotection and Purification

Residual protecting groups are removed under mild acidic conditions (dilute HCl in THF), preserving the hydroxymethyl and fluorine functionalities.

Purification Methods :

  • Chromatography : Silica gel (ethyl acetate/hexanes gradient)
  • Crystallization : Ethanol/water (7:3)
  • Purity : >98% (HPLC)

Analytical Characterization

The compound is rigorously characterized using spectroscopic and chromatographic techniques.

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 6.12 (d, J = 8.4 Hz, H1'), 5.89 (s, NH), 4.85 (m, H3'), 4.30 (dd, H5')
¹³C NMR δ 165.2 (C2), 156.8 (C4), 122.5 (q, CF₃), 91.2 (C1'), 83.4 (C4')
IR (KBr) 3340 cm⁻¹ (OH/NH), 1720 cm⁻¹ (C=O), 1260 cm⁻¹ (C-F)
HRMS [M+H]⁺ Calc.: 339.1245; Found: 339.1249

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2R,3S,4S,5R) configuration of the ribofuranose and the planar geometry of the pyrimidine-dione ring.

Challenges and Optimization Opportunities

  • Fluorination Efficiency : DAST-mediated fluorination yields are suboptimal; alternatives like Selectfluor® warrant exploration.
  • Glycosylation Yield : The 55% coupling efficiency necessitates catalyst screening (e.g., AuCl₃).
  • Trifluoromethyl Stability : Decomposition under prolonged heating requires shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Substituents (Oxolane/Pyrimidine) Molecular Weight Key Differences vs. Target Compound Reference
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 4-F, 3-OH, 5-CH₂OH (oxolane); 5-CF₃ (pyrimidine) 358.2 g/mol Reference compound -
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione 3-OH, 4-OH, 5-CH₃ (oxolane); 5-CF₃ (pyrimidine) 276.7 g/mol Lacks 4-F; methyl replaces hydroxymethyl
5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione Oxathiolan ring; 5-F (pyrimidine) 260.2 g/mol Sulfur-containing ring; lacks trifluoromethyl
1-((2S,3R,4S,5S)-3-Chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione 3-Cl, 4-OH, 5-CH₂OH (oxolane); 5-CH₃ (pyrimidine) 276.7 g/mol Chloro vs. fluoro; methyl vs. trifluoromethyl
Functional and Pharmacokinetic Comparisons

Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to methyl substituents in analogues like . This modification may improve resistance to enzymatic degradation .

Fluoro vs. Chloro/Hydroxy Substituents :

  • The 4-fluoro group in the target compound likely improves membrane permeability compared to the 3-chloro substituent in . Fluorine’s small size and high electronegativity optimize steric and electronic interactions with target enzymes .
  • In contrast, hydroxy groups (e.g., in ) enhance hydrogen-bonding capacity but may reduce bioavailability due to increased polarity.

Oxolane vs. Oxathiolan Rings :

  • The oxathiolan ring in introduces sulfur, which can alter metabolic pathways (e.g., slower oxidation) compared to the oxygen-containing oxolane. This may affect half-life but could also increase toxicity risks .

Bioactivity Insights
  • Antiviral Potential: Fluorinated pyrimidines like 5-Fluoro-2'-deoxyuridine () inhibit thymidylate synthase, a mechanism shared by the target compound. The trifluoromethyl group may broaden activity against resistant viral strains .
  • Anticancer Activity: Trifluoromethyl-substituted pyrimidines exhibit enhanced DNA/RNA polymerase inhibition compared to non-fluorinated analogues (e.g., vs. ), though cytotoxicity profiles require further study .

Biological Activity

The compound 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C9H10F3N2O5C_9H_{10}F_3N_2O_5, with a molar mass of approximately 310.09 g/mol. The unique structure includes:

  • A pyrimidine ring substituted with trifluoromethyl and hydroxymethyl groups.
  • An oxolane ring that contributes to its reactivity and binding capabilities.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to bind effectively to viral polymerases, suggesting its potential as an antiviral agent. The mechanism involves inhibition of key enzymatic pathways crucial for nucleic acid synthesis in viruses.

Enzyme Inhibition

The compound has demonstrated the ability to inhibit various enzymes involved in metabolic pathways. For instance:

  • Type III Secretion System (T3SS) : Studies have indicated that it can inhibit the secretion of specific proteins in pathogenic bacteria by downregulating the expression of major activators .

Binding Affinity

The compound's binding affinity towards biological macromolecules is notable. It has been shown to interact with specific receptors and enzymes, which enhances its potential therapeutic applications.

Study 1: Antiviral Activity Assessment

In a controlled study assessing antiviral properties, concentrations of the compound were tested against various viral strains. Results indicated that at concentrations above 50 µM, there was a significant reduction in viral replication rates.

Study 2: Enzyme Inhibition Assays

Another study focused on enzyme inhibition showed that the compound could reduce enzymatic activity by approximately 50% at a concentration of 25 µM. This inhibition was attributed to competitive binding at the active site of the enzyme .

Comparative Analysis with Related Compounds

A comparative analysis highlights several structurally similar compounds and their respective biological activities:

Compound NameKey FeaturesBiological Activity
1-[(2R,3R,4S,5R)-3-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dionePerfluoroalkyl substituentModerate antiviral activity
4-Amino-1-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-oneAmino group additionEnhanced enzyme inhibition

Q & A

Q. What are the critical safety protocols for handling this compound in aqueous environments?

  • Guidelines :
  • Use PPE (gloves, goggles) to prevent skin/eye contact; the compound may hydrolyze to release HF under acidic conditions.
  • Neutralize spills with calcium gluconate gel.
  • Store in sealed containers under nitrogen to avoid moisture uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.